molecular formula C12H16N2O2S B8395729 3-(Tert-butylthio)diazenyl-4-methylbenzoic acid

3-(Tert-butylthio)diazenyl-4-methylbenzoic acid

Cat. No. B8395729
M. Wt: 252.33 g/mol
InChI Key: VICJYENOLYOVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06849620B2

Procedure details

To a stirred solution of potassium tert-butoxide (8.14 g, 72.7 mmol) in DMSO (30 mL) is added a solution of 3-(tert-butylthio)diazenyl-4-methylbenzoic acid (1.85 g, 7.34 mmol) in DMSO (20 mL). The mixture is stirred overnight at rt. The mixture is diluted with ice-water, acidified with 1N aqueous HCl to a pH of about 5 to about 6 and extracted with EtOAc (3×). The combined organic layers are washed sequentially with water and brine, dried over MgSO4 and concentrated in vacuo to afford 1.17 g (98%) of 1H-indazole-6-carboxylic acid as a tan solid: IR (diffuse reflectance) 3171, 3135, 3067, 3014, 2950, 2889, 2865, 1685, 1326, 1308, 1240, 960, 945, 762, 740 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4, 13.0, 8.2, 8.2, 7.9, 7.7.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(S[N:12]=[N:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][C:22]=1[CH3:23])[C:17]([OH:19])=[O:18])(C)(C)C.Cl>CS(C)=O>[NH:13]1[C:14]2[C:22](=[CH:21][CH:20]=[C:16]([C:17]([OH:19])=[O:18])[CH:15]=2)[CH:23]=[N:12]1 |f:0.1|

Inputs

Step One
Name
Quantity
8.14 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.85 g
Type
reactant
Smiles
C(C)(C)(C)SN=NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers are washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1N=CC2=CC=C(C=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.